molecular formula C17H18N4O5S B2668406 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034263-06-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No. B2668406
CAS RN: 2034263-06-2
M. Wt: 390.41
InChI Key: UAYMMLQYJPQOEW-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.41. The purity is usually 95%.
The exact mass of the compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds similar to "1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" involve complex chemical reactions, showcasing the compound's structural and functional diversity. For instance, the preparation of thiadiazole derivatives through interactions with thiazyl chloride or by using Curtius rearrangement conditions highlights the compound's synthetic versatility and potential for further chemical modifications (Laaman, Meth–Cohn, & Rees, 2002), (Khouili et al., 2021).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds with structures similar to the discussed chemical have been a focal point of research. Some studies indicate that aza-uracil derivatives and thiazolyl urea derivatives exhibit significant antimicrobial properties, suggesting the potential of such compounds in medical and pharmaceutical applications (El‐Barbary, Hafiz, & Abdel-wahed, 2011), (Ling et al., 2008).

Antioxidant Activities

Research into the antioxidant properties of related compounds, such as coumarin substituted heterocyclic compounds, has shown promising results in scavenging free radicals and demonstrating significant antioxidant activities. These findings support the exploration of similar compounds for their potential antioxidant benefits (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Molecular Organization and Interaction Studies

The molecular organization and interactions of similar compounds have been studied in the context of liposome systems and protein binding, providing insights into their potential therapeutic applications and mechanisms of action. Such studies can illuminate how these compounds integrate with biological membranes and interact at the molecular level (Kluczyk et al., 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-10-6-13-14(21(3)27(23,24)20(13)2)8-12(10)19-17(22)18-11-4-5-15-16(7-11)26-9-25-15/h4-8H,9H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMMLQYJPQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)NC3=CC4=C(C=C3)OCO4)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

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